molecular formula C12H11Cl3O2S B2369435 [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287287-78-7

[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No.: B2369435
CAS No.: 2287287-78-7
M. Wt: 325.63
InChI Key: SXYGXXVENBSZJR-UHFFFAOYSA-N
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Description

[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride: is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.

    Introduction of the 2,5-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the methanesulfonyl chloride group: This is usually done through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl chloride group.

    Oxidation and Reduction Reactions: The bicyclo[1.1.1]pentane core can be subjected to various oxidation and reduction conditions to modify its properties.

    Coupling Reactions: The 2,5-dichlorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include sulfonamides or sulfonate esters.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield various reduced forms of the bicyclo[1.1.1]pentane core.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Materials Science: Its rigid bicyclo[1.1.1]pentane core makes it useful in the design of novel materials with specific mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structure allows for the design of molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Chemistry: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and rigidity.

    Surface Coatings: Its unique chemical properties make it suitable for use in advanced surface coatings.

Mechanism of Action

The mechanism by which [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl fluoride
  • [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonamide
  • [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonic acid

Uniqueness

Compared to similar compounds, [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methanesulfonyl chloride group, in particular, allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3O2S/c13-8-1-2-10(14)9(3-8)12-4-11(5-12,6-12)7-18(15,16)17/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYGXXVENBSZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=CC(=C3)Cl)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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